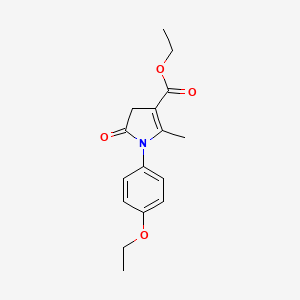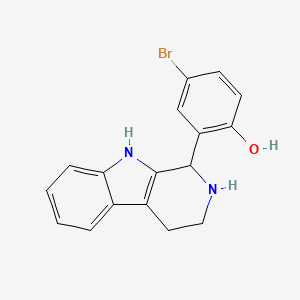![molecular formula C17H25N5 B5655482 4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)
4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine often involves multiple steps, including nucleophilic substitution reactions, cyclization, and functional group transformations. These processes are designed to carefully build the molecule's complex architecture, ensuring the correct placement of each functional group for desired activity. While specific synthesis pathways for this exact compound may not be readily available, methodologies similar to those for creating compounds with pyrimidine, imidazole, and piperidine cores can be adapted. For example, the Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources demonstrates the type of innovative approaches used in synthesizing complex molecules (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of compounds within the pyrimidine and imidazole classes often features planar rings that allow for a variety of intermolecular interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can significantly influence the compound's physical and chemical properties, including its solubility, boiling point, and reactivity. The structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provides insight into how substituents on the pyrimidine ring can affect the molecule's overall geometry and electronic distribution, which in turn influences its reactivity and interactions with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The functional groups present in 4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine suggest a molecule capable of undergoing a variety of chemical reactions. These might include nucleophilic substitutions at the pyrimidine ring, electrophilic additions at the imidazole nitrogen, and transformations of the piperidine moiety. Each reaction pathway can lead to derivatives with significantly altered chemical properties, demonstrating the molecule's versatility as a synthetic intermediate. For example, the synthesis and applications of labeled pyrimidine derivatives for mechanistic investigations highlight the utility of such compounds in studying biochemical pathways and reactions (Sako, Yaekura, Oda, & Hirota, 2000).
Propiedades
IUPAC Name |
4,5-dimethyl-6-[4-[2-(2-methylimidazol-1-yl)ethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5/c1-13-14(2)19-12-20-17(13)22-9-5-16(6-10-22)4-8-21-11-7-18-15(21)3/h7,11-12,16H,4-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWZMDGKBJZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)CCN3C=CN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5655400.png)


![1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5655442.png)
![1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5655445.png)

![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)


![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)



![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)